[3-(Pyridin-2-yloxy)phenyl]methanol
CAS No.: 869901-22-4
Cat. No.: VC2275696
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Pyridin-2-yloxy)phenyl]methanol - 869901-22-4](/images/structure/VC2275696.png)
Specification
CAS No. | 869901-22-4 |
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Molecular Formula | C12H11NO2 |
Molecular Weight | 201.22 g/mol |
IUPAC Name | (3-pyridin-2-yloxyphenyl)methanol |
Standard InChI | InChI=1S/C12H11NO2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13-12/h1-8,14H,9H2 |
Standard InChI Key | BXCKKTGCZQDZBY-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)CO |
Canonical SMILES | C1=CC=NC(=C1)OC2=CC=CC(=C2)CO |
Introduction
Chemical Identity and Structural Properties
Basic Identification
[3-(Pyridin-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol. The compound is registered under the Chemical Abstracts Service (CAS) number 869901-22-4, which serves as its unique identifier in chemical databases. It was first registered in chemical databases on December 5, 2007, with modifications to its entry as recently as February 22, 2025.
Several synonyms exist for this compound, including:
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[3-(pyridin-2-yloxy)phenyl]methanol
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[3-(pyrid-2-yloxy)phenyl]methanol
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(3-pyridin-2-yloxyphenyl)methanol
Structural Characteristics
The structural backbone of [3-(Pyridin-2-yloxy)phenyl]methanol consists of a pyridine ring connected to a meta-substituted phenyl ring through an oxygen atom (ether linkage), with a hydroxymethyl (-CH2OH) group at the meta position of the phenyl ring. This arrangement creates a molecule with several key functional groups:
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A pyridine ring (heterocyclic aromatic)
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An ether linkage (C-O-C)
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A phenyl ring (aromatic)
The IUPAC name for this compound is (3-pyridin-2-yloxyphenyl)methanol, which systematically describes its structure with the hydroxymethyl group as the principal functional group.
Chemical Descriptors and Notations
For computational and database purposes, [3-(Pyridin-2-yloxy)phenyl]methanol is represented by several standardized chemical notations:
These identifiers provide unique and unambiguous representations of the compound's structure that can be used across chemical databases and computational chemistry applications.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of [3-(Pyridin-2-yloxy)phenyl]methanol is primarily determined by its functional groups:
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The primary alcohol group (-CH2OH) can participate in typical alcohol reactions including:
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The pyridine ring introduces basic nitrogen that can:
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Coordinate with metals
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Participate in hydrogen bonding
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Undergo electrophilic substitution reactions (though less readily than benzene)
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The ether linkage provides stability and serves as a spacer between the aromatic rings, but can potentially be cleaved under harsh conditions.
Spectroscopic Characteristics
While specific spectroscopic data for [3-(Pyridin-2-yloxy)phenyl]methanol is limited in the provided sources, compounds with similar structures typically show characteristic patterns in various spectroscopic methods:
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NMR Spectroscopy: The aromatic protons from both rings would appear in the 6.5-8.5 ppm region, with the pyridine protons typically more deshielded. The methylene protons adjacent to the hydroxyl group would appear around 4.5-4.7 ppm, and the hydroxyl proton would show as a broad singlet that may be exchangeable.
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IR Spectroscopy: Expected to show characteristic bands for O-H stretching (broad band around 3300-3500 cm-1), aromatic C=C and C=N stretching (1400-1600 cm-1), and C-O stretching (1000-1300 cm-1).
Synthesis and Preparation Methods
Related Synthetic Procedures
The synthesis of structurally similar compounds provides insight into potential methods for preparing [3-(Pyridin-2-yloxy)phenyl]methanol:
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From aldehyde or ester precursors: The synthesis of the related compound 4-(5-Trifluoromethylpyridin-2-yloxy)phenylmethanol involves the reduction of its precursor using sodium borohydride (NaBH4) in ethanol at 0°C, yielding the desired product in 90% yield. This method could potentially be adapted for [3-(Pyridin-2-yloxy)phenyl]methanol.
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Ether linkage formation: For the related compound 3-(benzyloxy)pyridin-2-ol, synthesis involves reacting pyridine-2,3-diol with benzyl bromide in the presence of potassium hydroxide in ethanol. Similar approaches might be employed to form the ether linkage between 2-hydroxypyridine and a suitably functionalized phenol derivative.
Table 1: Comparison of Synthetic Approaches for Related Compounds
Applications and Uses
Role as a Chemical Building Block
[3-(Pyridin-2-yloxy)phenyl]methanol serves primarily as a valuable building block for the synthesis of more complex organic molecules. Its utility in synthetic chemistry stems from several structural features:
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Dual functionality: The hydroxymethyl group can be transformed into various other functional groups (halides, aldehydes, carboxylic acids, etc.) while the ether-linked heterocyclic system remains intact.
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Structural diversity: The compound provides a platform for creating molecules with both pyridine and phenyl rings in a specific spatial arrangement.
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Modification potential: The primary alcohol allows for easy incorporation into larger structures through esterification, etherification, or oxidation reactions.
Structural Analogs and Related Compounds
Isomeric Variants
Several structural isomers of [3-(Pyridin-2-yloxy)phenyl]methanol exist, differing in the position of substitution on either the phenyl or pyridine rings:
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[2-(Pyridin-3-yloxy)phenyl]methanol: This isomer features a different connectivity pattern, with the pyridine nitrogen at the 3-position and the ether linkage connecting to the 2-position of the phenyl ring.
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Position isomers: Various positional isomers can be envisioned by changing the substitution patterns on either aromatic ring, each potentially offering different chemical and biological properties.
Functionally Related Compounds
Several compounds share functional similarities with [3-(Pyridin-2-yloxy)phenyl]methanol but contain structural variations:
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4-(5-Trifluoromethylpyridin-2-yloxy)phenylmethanol: Contains a trifluoromethyl substituent on the pyridine ring and has the hydroxymethyl group at the para position of the phenyl ring rather than the meta position.
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3-(Benzyloxy)pyridin-2-ol: Features a reversed connectivity pattern, with the benzyl group attached to the pyridine ring via an oxygen atom.
Table 2: Comparison of [3-(Pyridin-2-yloxy)phenyl]methanol with Related Compounds
Current Research Landscape
Research Gaps and Opportunities
Several research opportunities exist for further exploration of [3-(Pyridin-2-yloxy)phenyl]methanol:
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Biological activity screening: Testing the compound and its derivatives for potential biological activities could reveal unexpected applications in pharmaceutical research.
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Catalyst development: The nitrogen in the pyridine ring could potentially coordinate with metals, suggesting possible applications in catalyst design.
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Material science applications: Exploration of the compound's properties in polymer chemistry or materials science could yield interesting results.
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Synthetic methodology improvement: Developing more efficient methods for synthesizing the compound and its derivatives could enhance its utility as a building block.
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